Home > Products > Screening Compounds P132852 > 1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide -

1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide

Catalog Number: EVT-6151173
CAS Number:
Molecular Formula: C17H22N4O4
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(1-hydroxy-1-substitutedmethyl)piperidino)-4-amino-6,7-dimethoxyquinazolines

Compound Description: This class of compounds are described as having the general formula: 2-(4-(1-hydroxy-1-substitutedmethyl)piperidino)-4-amino-6,7-dimethoxyquinazolines, where R is a cycloalkyl containing 3 to 7 carbon atoms, an alkenyl containing 2 to 6 carbon atoms, or a benzyl group. These compounds exhibit blood pressure lowering properties.

Relevance: These compounds share a structural similarity with 1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide, both containing a piperidine ring with a substituent at the 4-position. Furthermore, both compounds contain a dimethoxyphenyl moiety, although it is incorporated into different heterocyclic systems.

Reference:

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraines. It was derived from an earlier lead structure containing a (3R)-amino-(6S)-phenylcaprolactam core.

Relevance: While MK-0974 differs significantly from 1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide in its overall structure, it shares the presence of a substituted piperidine ring and an amide group. The optimization process leading to MK-0974 involved extensive structure-activity relationship (SAR) studies, particularly focusing on the C-6 aryl moiety and N-1 amide position. This suggests that understanding the SAR of 1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide may provide insights into designing other bioactive compounds with potentially different pharmacological targets.

Reference:

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (5a, sHA 14-1)

Compound Description: This compound, also known as sHA 14-1, is a stable analog of another compound, HA 14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate). SHA 14-1 has been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells.

Relevance: Although sHA 14-1 belongs to a different chemical class than 1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide, its development highlights the importance of structure-activity relationship (SAR) studies in drug discovery. The research on sHA 14-1 showcases how structural modifications can impact a compound's biological activity and ability to overcome drug resistance. This emphasizes the potential value of investigating SAR for 1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide to explore its potential therapeutic applications.

Properties

Product Name

1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide

IUPAC Name

1-[2-(2-cyano-4,5-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C17H22N4O4/c1-24-14-7-12(9-18)13(8-15(14)25-2)20-16(22)10-21-5-3-11(4-6-21)17(19)23/h7-8,11H,3-6,10H2,1-2H3,(H2,19,23)(H,20,22)

InChI Key

FEBNBTFDFYDTHR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCC(CC2)C(=O)N)OC

Solubility

>52 [ug/mL]

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCC(CC2)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.